1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride
Description
1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride is a chemical compound with the molecular formula C12H14F2N2O2•HCl and a molecular weight of 292.71 g/mol . This compound is primarily used in biochemical and proteomics research . It is known for its unique structure, which includes a piperazine ring substituted with a difluoromethoxybenzoyl group.
Properties
IUPAC Name |
[3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2.ClH/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16;/h1-3,8,12,15H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDLLHCQTDYBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride typically involves the reaction of 3-(difluoromethoxy)benzoic acid with piperazine in the presence of a coupling agent . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Research indicates that 1-[3-(difluoromethoxy)benzoyl]piperazine hydrochloride exhibits significant antitumor properties. A study involving murine sarcoma 180 (S180) cells demonstrated its efficacy in inhibiting tumor growth. The compound was administered to mice, and the results showed a notable reduction in tumor weight compared to control groups, suggesting its potential as an antineoplastic agent .
2. Neurological Research
The compound's piperazine structure is known for its role in developing central nervous system (CNS) drugs. It has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The structure allows for modulation of serotonin and dopamine receptors, making it a candidate for further exploration in psychiatric drug development .
3. Anthelmintic Properties
Recent investigations into piperazine derivatives have revealed their potential as anthelmintics. The modification of the piperazine core in this compound may enhance its efficacy against parasitic infections, making it a subject of interest for developing new treatments against helminthic diseases .
Case Study 1: Antitumor Efficacy
In a controlled study, Kunming mice were treated with varying doses of this compound over ten days. Results indicated that higher doses correlated with reduced tumor sizes and improved survival rates. Statistical analysis showed significant differences (p < 0.05) between treated and untreated groups, highlighting the compound's potential as a therapeutic agent in oncology .
Case Study 2: CNS Effects
A pharmacological assessment was conducted to evaluate the effects of the compound on anxiety-like behaviors in rodent models. The results demonstrated that administration led to a decrease in anxiety-related behaviors compared to controls, suggesting that the compound may influence serotonin pathways and could be developed into a treatment for anxiety disorders .
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Methoxybenzoyl)piperazine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-Trifluoromethylbenzoyl)piperazine: Contains a trifluoromethyl group, which can alter its chemical properties and biological activity.
1-(3-Chlorobenzoyl)piperazine: Substituted with a chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride is a synthetic compound with a unique structure that positions it as a candidate for various biological activities. This compound, identified by its CAS number 1172544-16-9, has garnered attention in medicinal chemistry due to its potential therapeutic applications. The following sections detail its biological activity, mechanism of action, and relevant research findings.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on piperazine derivatives have demonstrated their ability to inhibit various cancer cell lines, suggesting a potential role in cancer therapy. A notable study highlighted the effectiveness of piperazine derivatives against BRAF(V600E) mutations, which are common in melanoma and other cancers .
Antimicrobial Properties
Piperazine derivatives, including this compound, have shown promising antimicrobial activity. Research has indicated that these compounds can inhibit the growth of bacteria and fungi, making them valuable in treating infections. For example, studies have documented the efficacy of piperazine compounds against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and bacterial survival. For instance, they may target phospholipase A2, which is involved in inflammatory responses and microbial pathogenesis .
- Cell Cycle Arrest : Some studies suggest that piperazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This mechanism is crucial for their antitumor effects.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest that this compound exhibits favorable absorption and distribution characteristics, although further studies are needed to clarify its metabolic pathways and excretion profiles.
Case Studies
- Anticancer Efficacy : In vitro studies involving various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The compound was particularly effective against melanoma cells expressing BRAF(V600E), with IC50 values indicating potent cytotoxicity .
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against specific bacterial strains, showcasing its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and purification strategies for 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride?
Methodological Answer: The synthesis typically involves coupling 3-(difluoromethoxy)benzoic acid derivatives with piperazine under acidic or basic conditions. A general protocol derived from analogous piperazine-benzoyl compounds (e.g., ) includes:
Acylation: React 3-(difluoromethoxy)benzoyl chloride with piperazine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base.
Salt Formation: Treat the free base with hydrochloric acid to form the hydrochloride salt.
Purification: Use recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, methanol/DCM gradient) to achieve >95% purity.
Critical Parameters: Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 benzoyl chloride:piperazine), and inert atmosphere to prevent hydrolysis of the acyl chloride .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: Confirm the presence of the difluoromethoxy group (¹⁹F NMR: δ −80 to −85 ppm for CF₂) and piperazine protons (¹H NMR: δ 2.5–3.5 ppm for N-CH₂).
- Mass Spectrometry (HRMS): Verify molecular ion peaks at m/z 292.71 (C₁₂H₁₅ClF₂N₂O₂).
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry (if single crystals are obtainable).
- Elemental Analysis: Validate %C, %H, and %N within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility: The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C). In organic solvents, solubility ranges from moderate (DMSO: ~20 mg/mL) to poor (hexane: <1 mg/mL).
- Stability:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's biological activity?
Methodological Answer:
- Modify Substituents: Compare the difluoromethoxy group with analogs (e.g., methoxy, trifluoromethyl) to assess impacts on lipophilicity (logP) and target binding (e.g., ).
- Bioisosteric Replacement: Replace the piperazine ring with morpholine or homopiperazine to evaluate conformational flexibility.
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets (e.g., enzymes, GPCRs). Validate with in vitro assays (IC₅₀, Ki) .
Q. What mechanisms underlie its potential enzyme inhibition properties?
Methodological Answer:
- Enzyme Assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. Monitor metabolite formation via LC-MS.
- Kinetic Studies: Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots.
- Structural Analysis: Co-crystallize the compound with target enzymes to identify binding motifs (e.g., hydrogen bonds with catalytic residues) .
Q. How can contradictory data in biological activity reports be resolved?
Methodological Answer:
- Purity Verification: Re-analyze compound batches via HPLC (e.g., C18 column, acetonitrile/water + 0.1% TFA) to rule out impurities (e.g., ).
- Assay Standardization: Control variables like pH, temperature, and co-factor concentrations (e.g., NADPH for oxidoreductases).
- Orthogonal Assays: Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How do substituents influence pharmacokinetics (PK) and metabolic stability?
Methodological Answer:
- In Vitro PK Profiling:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction.
- Metabolite Identification: Perform high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites.
- Computational Modeling: Predict ADME properties using tools like SwissADME or ADMETlab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
